molecular formula C19H23N5O5 B12400766 (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol

(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol

Cat. No.: B12400766
M. Wt: 401.4 g/mol
InChI Key: KRVFDWFGKAONJR-ABICGRTLSA-N
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Description

The compound (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a sugar moiety, and a methoxyphenyl group. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the attachment of the sugar moiety, and the introduction of the methoxyphenyl group. Key steps in the synthetic route may include:

    Formation of the Purine Base: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Sugar Moiety: Glycosylation reactions are employed to attach the sugar moiety to the purine base.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the methoxyphenyl moiety.

Scientific Research Applications

(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme-substrate interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The sugar moiety may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol: can be compared with other nucleoside analogs and purine derivatives:

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    Ribavirin: An antiviral nucleoside analog with a different structure but similar biological activity.

    Acyclovir: An antiviral agent with a similar purine base but different substituents.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol

InChI

InChI=1S/C19H23N5O5/c1-19(27)15(26)13(8-25)29-18(19)24-10-23-14-16(21-9-22-17(14)24)20-7-11-4-3-5-12(6-11)28-2/h3-6,9-10,13,15,18,25-27H,7-8H2,1-2H3,(H,20,21,22)/t13-,15?,18-,19+/m1/s1

InChI Key

KRVFDWFGKAONJR-ABICGRTLSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)OC)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)OC)CO)O)O

Origin of Product

United States

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